molecular formula C16H22O4 B8623205 Diethyl 3,3'-(1,3-phenylene)dipropanoate CAS No. 143260-96-2

Diethyl 3,3'-(1,3-phenylene)dipropanoate

Cat. No. B8623205
Key on ui cas rn: 143260-96-2
M. Wt: 278.34 g/mol
InChI Key: RFUNVPSJPKFQKX-UHFFFAOYSA-N
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Patent
US07557126B2

Procedure details

A stirred solution of lithium aluminum hydride (1.63 g, 42 mmol) in THF (50 mL) was cooled to 0° C. and the intermediate from Step B (6.0 g, 21 mmol) in THF (50 mL) was added dropwise. After the addition was complete, the reaction mixture was warmed to ambient temperature over 30 minutes. The reaction was quenched by slowly adding 1N HCl (200 mL) and then DCM (400 mL) was added. The organic layer was removed and the aqueous layer was washed with DCM (4×100 mL). The combined organic layers were washed with saturated NaCl (1×100 mL), dried over magnesium sulfate, filtered and the solvent removed under reduced pressure to provide 3.3 g of the title intermediate (81% yield), which was used without further purification.
Quantity
1.63 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:9][C:10](=O)[CH2:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([CH2:19][CH2:20][C:21](OCC)=[O:22])[CH:14]=1)C>C1COCC1>[OH:9][CH2:10][CH2:11][CH2:12][C:13]1[CH:14]=[C:15]([CH2:19][CH2:20][CH2:21][OH:22])[CH:16]=[CH:17][CH:18]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
1.63 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
C(C)OC(CCC1=CC(=CC=C1)CCC(=O)OCC)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by slowly adding 1N HCl (200 mL)
ADDITION
Type
ADDITION
Details
DCM (400 mL) was added
CUSTOM
Type
CUSTOM
Details
The organic layer was removed
WASH
Type
WASH
Details
the aqueous layer was washed with DCM (4×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated NaCl (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OCCCC=1C=C(C=CC1)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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